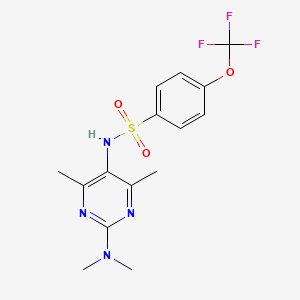

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide

説明

特性

IUPAC Name |

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F3N4O3S/c1-9-13(10(2)20-14(19-9)22(3)4)21-26(23,24)12-7-5-11(6-8-12)25-15(16,17)18/h5-8,21H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFIPTCBTSAFQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N(C)C)C)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a dimethylamino group and a trifluoromethoxy benzenesulfonamide moiety. The trifluoromethoxy group is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The dimethylamino group facilitates hydrogen bonding and electrostatic interactions, while the pyrimidine ring can engage in π-π stacking interactions, stabilizing the compound-target complex. This interaction can lead to modulation of biochemical pathways involved in disease processes.

Antimicrobial Properties

Recent studies have demonstrated that compounds similar to N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values reported are promising:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15.625 - 62.5 |

| Compound B | Enterococcus faecalis | 62.5 - 125 |

These compounds inhibit protein synthesis and disrupt nucleic acid production pathways, leading to bactericidal effects .

Antioxidant Activity

In addition to antimicrobial properties, the compound has shown antioxidant potential through assays such as DPPH radical scavenging and ferrous ion chelation. These properties are critical for protecting cells from oxidative stress, which is implicated in various diseases .

Case Studies

- Antimicrobial Screening : A study conducted on a series of pyrimidine derivatives revealed that those containing the dimethylamino group exhibited enhanced antimicrobial activity compared to their counterparts without this substitution. The study utilized molecular docking simulations to predict binding affinities with bacterial ribosomal RNA .

- Antioxidant Mechanism : Another investigation focused on the antioxidant capabilities of similar compounds, demonstrating that they could effectively scavenge free radicals and chelate metal ions, thereby reducing oxidative damage in cellular models .

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound 1 : N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (17d, )

- Core Structure : Pyridine ring (vs. pyrimidine in the target compound).

- Substituents : Benzyloxy at C5, methyl groups at C3,4,6, and 4-(trifluoromethyl)benzenesulfonamide.

- Key Differences :

- Pyridine vs. pyrimidine alters electronic properties and hydrogen-bonding capacity.

- Trifluoromethyl (electron-withdrawing) vs. trifluoromethoxy (moderately electron-withdrawing) on the benzene ring.

- Implications: The benzyloxy group may reduce metabolic stability compared to the dimethylamino group in the target compound .

Compound 2 : N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide (CAS 1448047-00-4, )

- Core Structure : Pyrimidine ring (identical core to the target compound).

- Substituents : Morpholine at C2, methyl groups at C4,6, and 4-(trifluoromethoxy)benzenesulfonamide.

- Key Differences: Morpholine (bulky, oxygen-containing) vs. dimethylamino (smaller, nitrogen-focused) at C2.

- Implications: Morpholine increases polarity and may alter solubility (logP) compared to dimethylamino. Molecular weight is higher (432.4 vs. ~405.4 g/mol) .

Compound 3 : Chlorsulfuron ()

- Core Structure : Triazine ring (vs. pyrimidine).

- Substituents : Chlorophenyl group and sulfonamide linkage.

- Key Differences :

- Triazine’s nitrogen-rich structure enhances herbicidal activity via acetolactate synthase (ALS) inhibition.

- Implications : The target compound’s pyrimidine core may offer distinct binding modes compared to triazine-based sulfonamides .

Structural and Physicochemical Comparison Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。